molecular formula C10H25O5P B13800792 Pentaethoxyphosphorane CAS No. 7735-87-7

Pentaethoxyphosphorane

Cat. No.: B13800792
CAS No.: 7735-87-7
M. Wt: 256.28 g/mol
InChI Key: IHDHTSZHTBYUNB-UHFFFAOYSA-N
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Description

Pentaethoxyphosphorane is an organophosphorus compound with the molecular formula C10H25O5P It is characterized by the presence of five ethoxy groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{P}(OC}_2\text{H}_5)_5 + 5 \text{HCl} ] The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with ethoxy groups.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pentaethoxyphosphorane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like phosphorus trichloride can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoranes depending on the substituent introduced.

Scientific Research Applications

Pentaethoxyphosphorane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentaethoxyphosphorane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The central phosphorus atom can form coordination complexes with metal ions, affecting enzymatic and catalytic processes.

Comparison with Similar Compounds

    Triethoxyphosphine: Contains three ethoxy groups and exhibits different reactivity and applications.

    Tetraethoxyphosphonium: Contains four ethoxy groups and is used in different chemical reactions.

    Hexaethoxyphosphorane: Contains six ethoxy groups and has unique properties compared to pentaethoxyphosphorane.

Uniqueness: this compound is unique due to its specific number of ethoxy groups, which confer distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it suitable for various applications in both organic and inorganic chemistry.

Properties

CAS No.

7735-87-7

Molecular Formula

C10H25O5P

Molecular Weight

256.28 g/mol

IUPAC Name

pentaethoxy-λ5-phosphane

InChI

InChI=1S/C10H25O5P/c1-6-11-16(12-7-2,13-8-3,14-9-4)15-10-5/h6-10H2,1-5H3

InChI Key

IHDHTSZHTBYUNB-UHFFFAOYSA-N

Canonical SMILES

CCOP(OCC)(OCC)(OCC)OCC

Origin of Product

United States

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